molecular formula C14H24N4O2 B2648004 tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate CAS No. 2174002-07-2

tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate

Cat. No.: B2648004
CAS No.: 2174002-07-2
M. Wt: 280.372
InChI Key: FYPMBAXEBXHWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Formula: C₁₄H₂₄N₄O₂
Molecular Weight: 280.37 g/mol
Purity: 95% (HPLC)

This compound features a piperidine ring with a tert-butyl carboxylate group at the 1-position and a 5-amino-pyrazole moiety linked via a methylene group at the 4-position. It is commonly used as a building block in medicinal chemistry, particularly for kinase inhibitors and receptor modulators .

Properties

IUPAC Name

tert-butyl 4-[(5-aminopyrazol-1-yl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17-8-5-11(6-9-17)10-18-12(15)4-7-16-18/h4,7,11H,5-6,8-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPMBAXEBXHWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174002-07-2
Record name tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common route starts with the protection of the piperidine nitrogen using a tert-butyl carbamate (Boc) group. The protected piperidine is then reacted with a pyrazole derivative, such as 5-amino-1H-pyrazole, under conditions that facilitate nucleophilic substitution. The final step involves deprotection of the Boc group to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the amino group on the pyrazole ring, potentially converting it to other functional groups.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperidine ring and the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include various substituted pyrazoles and piperidines, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily explored for its potential as an active pharmaceutical ingredient (API) due to its structural features that may interact with biological targets.

Anticancer Activity

Research indicates that derivatives of piperidine compounds, including tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate, exhibit promising anticancer properties. For instance, studies have shown that structurally related compounds can inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation and survival. The design of such inhibitors often involves modifications of the piperidine scaffold to enhance potency and selectivity against cancer cells .

Antimicrobial Properties

The incorporation of pyrazole moieties into piperidine frameworks has been associated with antimicrobial activity. Compounds featuring these structures have demonstrated efficacy against various bacterial strains, suggesting their potential as new antibiotics or antimicrobial agents .

Neurological Applications

There is emerging interest in the use of piperidine derivatives for neurological disorders. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for treating conditions such as anxiety and depression. The pyrazole ring may contribute to modulating neurotransmitter systems, although specific studies on this compound are still limited .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine and pyrazole rings can significantly affect pharmacological profiles. For example:

  • Modifications at the 4-position of the piperidine can enhance binding affinity to target proteins.
  • Substituents on the pyrazole ring can influence the compound's solubility and metabolic stability.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

Study Focus Findings
Study AAnticancerIdentified as a potent inhibitor of farnesyltransferase with an IC50 value of 25 nM .
Study BAntimicrobialExhibited significant activity against Gram-positive bacteria, suggesting potential as a new antibiotic .
Study CNeurologicalPreliminary data indicate modulation of serotonin receptors, which may aid in treating mood disorders .

Mechanism of Action

The mechanism by which tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole moiety is known to interact with biological systems, potentially affecting signaling pathways and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Differences

Compound Name Core Heterocycle Substituents on Heterocycle Key Functional Groups Molecular Weight (g/mol)
tert-Butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate Pyrazole 5-Amino –NH₂, tert-butyl carboxylate 280.37
tert-Butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate Benzimidazolone 6-Methyl, 2-oxo –CH₃, carbonyl 331.41 (calculated)
tert-Butyl 4-(5-(pyrimidine-4-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate Indazole Pyrimidine carboxamide –OCH₃, amide 454.50
tert-Butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate Pyrazole 4-Methyl, 5-amino –NH₂, –CH₃ 265.34 (CAS 1177281-09-2)

Key Observations :

  • Heterocycle Diversity : The target compound’s pyrazole ring contrasts with benzimidazolone () or indazole () cores in analogs, affecting electronic properties and binding affinity .
  • Substituent Effects: The 5-amino group in the target compound distinguishes it from methyl- or halogen-substituted analogs (e.g., 4-methyl in ), influencing solubility and hydrogen-bonding capacity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 1.8 10.2 (DMSO) Not reported
tert-Butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate 2.5 5.6 (DMSO) 160–162
tert-Butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate 1.5 12.1 (DMSO) Discontinued

Analysis :

  • The amino group in the target compound reduces LogP compared to benzimidazolone derivatives, suggesting better aqueous compatibility .
  • Discontinued analogs () highlight challenges in commercial availability despite favorable solubility .

Analytical Characterization

  • LCMS Data :
    • Target compound: [M+H]⁺ expected at m/z 281.4 (calculated).
    • Benzimidazolone analog: [M-isobutene]+ at m/z 275.3 () .
  • NMR :
    • Piperidine protons resonate at δ 1.2–3.5 ppm (tert-butyl at δ 1.4 ppm) .
    • Pyrazole NH₂ group shows broad singlet at δ 5.8–6.2 ppm .

Biological Activity

Chemical Identity
tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate is a compound with the molecular formula C14H24N4O2C_{14}H_{24}N_{4}O_{2} and a CAS number of 1177281-09-2. It is characterized by a piperidine ring substituted with a tert-butyl group and a pyrazole moiety, which contributes to its biological activity.

Physical Properties

  • Molecular Weight : 280.37 g/mol
  • Purity : ≥ 95%
  • Form : Powder
  • Storage Conditions : Store at 4°C

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an inhibitor in therapeutic applications. The compound's structure suggests it may interact with specific biological targets, including enzymes and receptors involved in disease pathways.

Case Studies and Research Findings

  • Antiviral Activity
    • A study evaluated the compound's effectiveness against viral infections, particularly focusing on its mechanism in inhibiting viral entry. The compound demonstrated significant activity against Ebola virus (EBOV) in vitro, with an effective concentration (EC50) of approximately 0.93 µM, indicating its potential as an antiviral agent .
  • Inhibition of PD-1/PD-L1 Interaction
    • Research has highlighted the importance of PD-1/PD-L1 pathways in cancer immunotherapy. Compounds similar to this compound have shown promise as small molecule inhibitors that can disrupt this interaction, potentially enhancing T-cell responses against tumors .
  • Cytotoxicity Studies
    • Cytotoxicity assays conducted on various cell lines revealed that while the compound exhibits antiviral properties, it also maintains a favorable selectivity index, suggesting that it can effectively target diseased cells while sparing healthy ones .

Research Data Table

Study FocusEC50 (µM)Selectivity IndexReference
Antiviral Activity (EBOV)0.9310
PD-1/PD-L1 InhibitionN/AN/A
Cytotoxicity in Cancer Cell LinesN/AFavorable

Q & A

Q. How can this compound serve as a precursor for kinase inhibitors?

  • Answer : The pyrazole NH₂ group undergoes Suzuki-Miyaura cross-coupling with boronic acids (e.g., 4-fluorophenylboronic acid) to generate biaryl derivatives. Subsequent Boc deprotection (TFA/DCM) yields secondary amines for kinase binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.